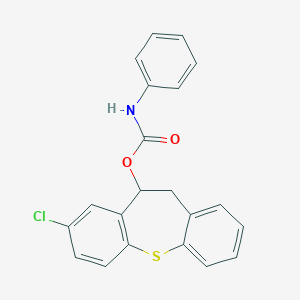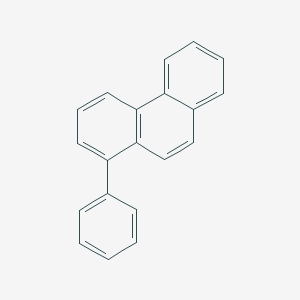
1-Phenylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 1-Phenylphenanthrene is not well understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. It has been shown to have anti-inflammatory and anti-tumor properties.
生化学的および生理学的効果
1-Phenylphenanthrene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to modulate the activity of certain enzymes and receptors in the body.
実験室実験の利点と制限
The advantages of using 1-Phenylphenanthrene in lab experiments include its unique chemical and physical properties, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
将来の方向性
There are several future directions for the research on 1-Phenylphenanthrene. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its applications in material science, particularly in the development of luminescent materials. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-Phenylphenanthrene is a unique and versatile compound that has many potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
合成法
1-Phenylphenanthrene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with a halophenanthrene in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with a phenanthrene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl iodide with a phenanthrene in the presence of a copper catalyst.
科学的研究の応用
1-Phenylphenanthrene has been extensively studied for its applications in various scientific fields, including organic chemistry, material science, and pharmaceuticals. It is used as a building block in the synthesis of organic compounds and as a precursor for the production of luminescent materials. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs.
特性
CAS番号 |
4325-76-2 |
|---|---|
製品名 |
1-Phenylphenanthrene |
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC名 |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
InChIキー |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
その他のCAS番号 |
4325-76-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



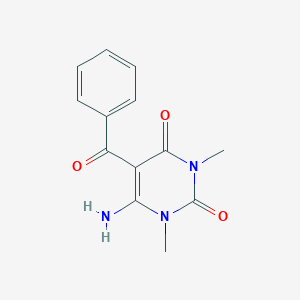
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
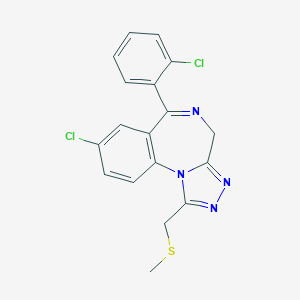
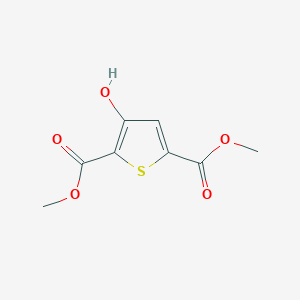
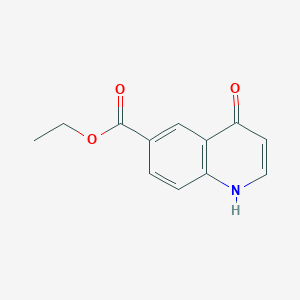
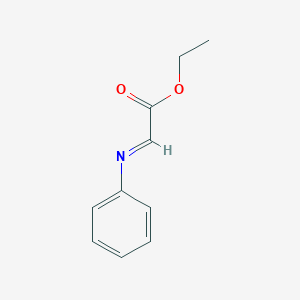
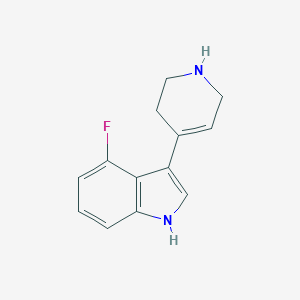
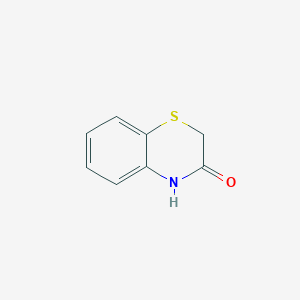
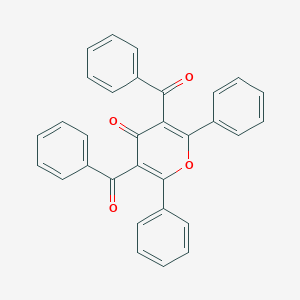
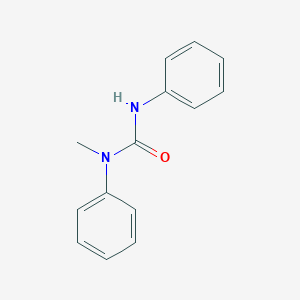
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
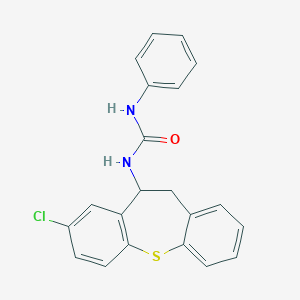
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
